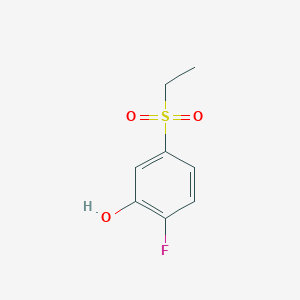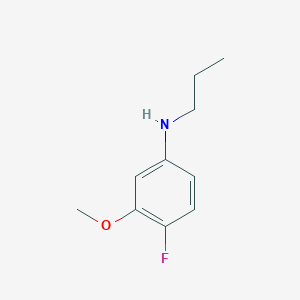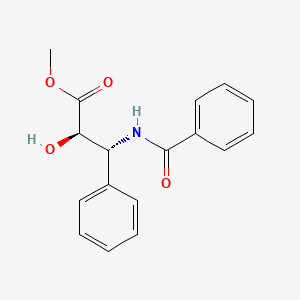![molecular formula C14H24F2N2O2 B12066557 N-t-BOC-3,3-Difluoro-1,9-Diazaspiro[5.5]undecane CAS No. 1427173-48-5](/img/structure/B12066557.png)
N-t-BOC-3,3-Difluoro-1,9-Diazaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-t-BOC-3,3-Difluoro-1,9-Diazaspiro[5.5]undecane is a synthetic compound characterized by its unique spirocyclic structure. The compound is often used in early discovery research due to its potential applications in various scientific fields. It is known for its stability and reactivity, making it a valuable compound for chemical synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-t-BOC-3,3-Difluoro-1,9-Diazaspiro[5.5]undecane typically involves the reaction of a spirocyclic amine with a fluorinating agent. The process begins with the protection of the amine group using a tert-butoxycarbonyl (BOC) group. This is followed by the introduction of fluorine atoms at specific positions on the spirocyclic ring. The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-t-BOC-3,3-Difluoro-1,9-Diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the spirocyclic ring.
Substitution: The fluorine atoms can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can have different chemical and physical properties, making them useful for specific applications in research and industry.
Applications De Recherche Scientifique
N-t-BOC-3,3-Difluoro-1,9-Diazaspiro[5.5]undecane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-t-BOC-3,3-Difluoro-1,9-Diazaspiro[5.5]undecane involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and stability. The spirocyclic structure allows for unique interactions with biological molecules, making it a valuable tool in drug discovery and development.
Comparaison Avec Des Composés Similaires
N-t-BOC-3,3-Difluoro-1,9-Diazaspiro[5.5]undecane can be compared with other spirocyclic compounds such as:
- N-t-BOC-3-Fluoro-1,9-Diazaspiro[5.5]undecane
- N,N′-Di-t-BOC-3-(trifluoromethyl)-1,8-Diazaspiro[4.5]decane
- N-t-BOC-1,7-Diazaspiro[3.5]nonane
These compounds share similar structural features but differ in their fluorine substitution patterns and functional groups.
Propriétés
Numéro CAS |
1427173-48-5 |
|---|---|
Formule moléculaire |
C14H24F2N2O2 |
Poids moléculaire |
290.35 g/mol |
Nom IUPAC |
tert-butyl 3,3-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C14H24F2N2O2/c1-12(2,3)20-11(19)18-8-6-13(7-9-18)4-5-14(15,16)10-17-13/h17H,4-10H2,1-3H3 |
Clé InChI |
SIQVCJKSNAHQIJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2(CCC(CN2)(F)F)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Fluoro-[1,1-biphenyl]-4-magnesiumbromide](/img/structure/B12066500.png)

![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-sulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12066506.png)

![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl 4-oxopentanoate](/img/structure/B12066526.png)

![4-[(5-Amino-2-methylphenyl)formamido]butanamide](/img/structure/B12066530.png)
![1-Oxa-4-azaspiro[4.5]decane-4-carboxylic acid, 3-formyl-,1,1-dimethylethyl ester, (3S)-](/img/structure/B12066534.png)


